molecular formula C4H13ClNOP B13644245 (1S)-1-(dimethylphosphoryl)ethan-1-amine hydrochloride

(1S)-1-(dimethylphosphoryl)ethan-1-amine hydrochloride

Cat. No.: B13644245
M. Wt: 157.58 g/mol
InChI Key: FXCGCMMBKQKSJY-WCCKRBBISA-N
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Description

(1S)-1-(Dimethylphosphoryl)ethan-1-amine hydrochloride is a chiral amine derivative featuring a dimethylphosphoryl group (-PO(CH₃)₂) attached to the ethanamine backbone. The compound’s stereochemistry and phosphoryl group distinguish it from other substituted ethanamine derivatives. As a hydrochloride salt, it exhibits enhanced solubility and stability, making it suitable for pharmacological and chemical research.

Properties

Molecular Formula

C4H13ClNOP

Molecular Weight

157.58 g/mol

IUPAC Name

(1S)-1-dimethylphosphorylethanamine;hydrochloride

InChI

InChI=1S/C4H12NOP.ClH/c1-4(5)7(2,3)6;/h4H,5H2,1-3H3;1H/t4-;/m0./s1

InChI Key

FXCGCMMBKQKSJY-WCCKRBBISA-N

Isomeric SMILES

C[C@@H](N)P(=O)(C)C.Cl

Canonical SMILES

CC(N)P(=O)(C)C.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-(dimethylphosphoryl)ethan-1-amine hydrochloride typically involves the reaction of dimethylphosphoryl chloride with an appropriate amine precursor under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The resulting product is then purified and converted to its hydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of advanced purification techniques, such as crystallization and chromatography, further enhances the quality of the compound.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-(dimethylphosphoryl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphine oxides.

    Reduction: Reduction reactions can convert the phosphoryl group to a phosphine group.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed under basic conditions.

Major Products Formed

    Oxidation: Phosphine oxides.

    Reduction: Phosphines.

    Substitution: Various substituted amines and phosphine derivatives.

Scientific Research Applications

(1S)-1-(dimethylphosphoryl)ethan-1-amine hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential role in enzyme inhibition and as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating certain diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1S)-1-(dimethylphosphoryl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The phosphoryl group can form covalent bonds with active sites of enzymes, leading to inhibition of their activity. This interaction can affect various biochemical pathways, resulting in the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares (1S)-1-(dimethylphosphoryl)ethan-1-amine hydrochloride with analogs from the provided evidence, focusing on structural features, physicochemical properties, and biological activity.

Table 1: Key Structural and Functional Comparisons

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Features Biological Activity (Inferred from Evidence)
This compound -PO(CH₃)₂ C₄H₁₂ClNOP 171.57 (hypothetical) Chiral phosphoryl group; high polarity Potential receptor modulation (inferred from phosphoryl group’s electrophilicity)
(1S)-1-(3,4-Dimethoxyphenyl)ethan-1-amine hydrochloride 3,4-dimethoxyphenyl C₁₀H₁₆ClNO₂ 217.69 Aromatic ring with electron-donating methoxy groups Interacts with neurotransmitter receptors (e.g., serotonin/dopamine systems)
(1S)-1-(5-Fluoro-2-methoxyphenyl)ethan-1-amine hydrochloride 5-fluoro-2-methoxyphenyl C₉H₁₃ClFNO 213.66 Halogen (F) and methoxy substituents Potential mood/cognitive modulation via receptor selectivity
(1S)-1-(4-tert-Butylphenyl)ethan-1-amine hydrochloride 4-tert-butylphenyl C₁₂H₂₀ClN 213.75 Bulky tert-butyl group Enhanced bioavailability; possible CNS activity
(1S)-1-(5-Chlorothiophen-2-yl)ethan-1-amine hydrochloride 5-chlorothiophen-2-yl C₆H₈Cl₂NS 212.11 Thiophene ring with chlorine substituent Reactivity with biological targets (e.g., enzyme inhibition)

Key Observations:

Halogenated analogs (e.g., fluorine , chlorine ) exhibit moderate polarity, balancing lipophilicity and solubility.

Stereochemical Influence :

  • The (1S) configuration in all listed compounds ensures enantioselective interactions with biological targets. For example, (1S)-1-(3,4-dimethoxyphenyl)ethan-1-amine shows receptor affinity distinct from its (R)-isomer .

Biological Activity Trends :

  • Aromatic substituents (e.g., methoxy, fluoro) correlate with neurotransmitter receptor modulation, as seen in substituted phenethylamines .
  • Phosphoryl groups may act as hydrogen-bond acceptors, influencing enzyme or receptor binding differently than halogen or alkyl groups .

Stability and Metabolic Profiles :

  • Hydrochloride salts universally improve stability, but the phosphoryl group’s resistance to metabolic degradation (vs. methoxy or halogen groups) could prolong biological activity.

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